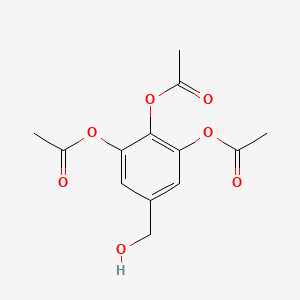

3,4,5-Triacetoxybenzyl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14O7 |

|---|---|

Molecular Weight |

282.25 g/mol |

IUPAC Name |

[2,3-diacetyloxy-5-(hydroxymethyl)phenyl] acetate |

InChI |

InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3 |

InChI Key |

RXOXLXZGIQKSOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)CO |

Origin of Product |

United States |

Structural Context and Chemical Significance Within Acetylated Benzylic Alcohols

3,4,5-Triacetoxybenzyl alcohol, with the chemical formula C13H14O7, belongs to the class of acetylated benzylic alcohols. nih.gov The core of this molecule is a benzyl (B1604629) alcohol, which consists of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). wikipedia.org The defining feature of this compound is the presence of three acetoxy (-OCOCH3) groups at the 3, 4, and 5 positions of the benzene ring.

The process of introducing an acetyl group into a compound is known as acetylation. ncerthelp.com In the context of benzylic alcohols, acetylation is a crucial reaction that serves multiple purposes. It can be used to protect the hydroxyl group from participating in undesired side reactions during a multi-step synthesis. nih.gov Furthermore, the acetylation of a hydroxyl group can convert it into a better leaving group, facilitating subsequent chemical transformations. nih.gov

The acetylation of benzyl alcohol itself can be achieved using acetyl chloride, often in the presence of an amine base like N,N-diisopropylethylamine (DIPEA), triethylamine, or pyridine (B92270) to accelerate the reaction. nih.gov The reaction generally proceeds through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the carbonyl carbon of the acetylating agent. pearson.com Studies have shown that under certain conditions, such as at 60°C with acetic anhydride (B1165640), benzyl alcohol can be completely converted to benzyl acetate (B1210297). researchgate.net

The presence of three acetoxy groups on the benzene ring of this compound significantly influences its electronic properties and reactivity compared to unsubstituted benzyl alcohol. These electron-withdrawing groups can affect the acidity of the benzylic proton and the nucleophilicity of the hydroxyl group.

Historical Trajectories of Its Chemical Research and Development

Research into compounds related to 3,4,5-Triacetoxybenzyl alcohol, such as its precursor 3,4,5-trimethoxybenzyl alcohol, has been documented. For instance, a common synthesis for 3,4,5-trimethoxybenzyl alcohol involves the reduction of 3,4,5-trimethoxybenzaldehyde (B134019). vulcanchem.com This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. vulcanchem.com Another patented method describes the synthesis of 3,4,5-trimethoxybenzyl alcohol by reacting 3,4,5-trimethoxybenzaldehyde with sodium borohydride (B1222165) in methanol (B129727). google.com This method is noted for its low cost, simple and safe operation, and high yield, making it suitable for industrial production. google.com

The broader context of research into acetylated compounds and benzylic alcohols reveals their importance in various synthetic applications. For example, 3,4,5-tris(octadecyloxy)benzyl alcohol has been utilized as a hydrophobic protective group in the solution-phase total synthesis of argifin, a hydrophilic natural product. researchgate.net This highlights the utility of modified benzyl (B1604629) alcohols in facilitating complex organic syntheses.

Advanced Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound, a complex ester, involves strategic chemical transformations that require careful selection of methods and catalysts. The following sections detail advanced methodologies for its preparation, focusing on the formation of its core structure and the introduction of acetate (B1210297) functional groups.

Chemical Transformations and Reaction Pathways of 3,4,5 Triacetoxybenzyl Alcohol

Hydrolysis and Deacetylation Mechanisms

The most fundamental transformation of 3,4,5-triacetoxybenzyl alcohol is the hydrolysis of its three acetate (B1210297) ester groups to yield 3,4,5-trihydroxybenzyl alcohol, also known as gallic alcohol. This deacetylation can be achieved under both acidic and basic conditions, or enzymatically.

Under basic conditions, such as with sodium bicarbonate in an aqueous medium, the deacetylation of various O-acetates proceeds efficiently at room temperature, offering a mild and environmentally friendly method. mdpi.com The mechanism involves nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate which then collapses to release the phenoxide and acetic acid. Subsequent protonation of the phenoxide yields the corresponding phenol (B47542). Aromatic acetates bearing electron-withdrawing groups tend to react faster than their non-aromatic counterparts. mdpi.com

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen of the acetate group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the corresponding phenol and acetic acid after a series of proton transfer steps.

Enzymatic hydrolysis, for instance using lipases, offers a highly selective and mild alternative for deacetylation. Lipases can catalyze the hydrolysis of ester bonds, and their use in non-toxic, immobilized forms, such as on chitosan-polyphosphate beads, has been demonstrated for the synthesis of benzyl (B1604629) acetate, indicating their potential for the reverse reaction of deacetylation under appropriate conditions. mdpi.com

Table 1: General Conditions for Deacetylation of Aromatic Acetates

| Reagent/Catalyst | Solvent | Temperature | Notes |

| Sodium Bicarbonate (NaHCO₃) | Water | Room Temperature | Mild and eco-friendly method. mdpi.com |

| Acid (e.g., HCl, H₂SO₄) | Water/Organic co-solvent | Varies | Acid-catalyzed process. |

| Lipase | Aqueous or Organic | Varies | Enzymatic and selective. mdpi.com |

Oxidation and Reduction Reactions of the Benzylic Alcohol Moiety

The benzylic alcohol group in this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups while potentially leaving the acetate groups intact under controlled conditions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3,4,5-triacetoxybenzaldehyde, and further to the carboxylic acid, 3,4,5-triacetoxybenzoic acid. Various oxidizing agents can be employed for this transformation. For instance, pyrazinium dichromate (PzDC) has been shown to oxidize benzyl alcohol and its substituted derivatives to the corresponding aldehydes in the presence of an acid. datapdf.com The reaction mechanism is believed to involve the formation of a chromate ester intermediate. datapdf.com Other catalytic systems, such as those based on copper coordination polymers, have also been utilized for the solvent-free oxidation of benzyl alcohols. Bimetallic palladium-based catalysts have demonstrated high efficiency for the selective oxidation of benzyl alcohol to benzaldehyde. nih.govmdpi.com

Reduction: The benzylic alcohol can be reduced to the corresponding methyl group, yielding 3,4,5-triacetoxy-toluene. However, a more common and synthetically useful reduction involves the conversion of the corresponding aldehyde or carboxylic acid back to the alcohol. For example, 3,4,5-trimethoxybenzaldehyde (B134019) can be reduced to 3,4,5-trimethoxybenzyl alcohol using sodium borohydride (B1222165) in methanol (B129727). rsc.org Similarly, the reduction of benzylic acetates can be achieved. For instance, the reduction of benzyl esters can be accomplished through hydrogenolysis using a palladium on carbon (Pd/C) catalyst. researchgate.net

Table 2: Representative Oxidation and Reduction Reactions of Benzyl Alcohol Derivatives

| Reaction | Reagent/Catalyst | Product | Reference |

| Oxidation | Pyrazinium dichromate (PzDC) | Benzaldehyde derivative | datapdf.com |

| Oxidation | Pd-Fe/TiO₂ | Benzaldehyde derivative | nih.gov |

| Reduction of Aldehyde | Sodium Borohydride (NaBH₄) | Benzyl alcohol derivative | rsc.org |

| Reduction of Ester | Pd/C, H₂ | Toluene derivative | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the acetoxy groups (through resonance), although this is somewhat counteracted by their inductive electron-withdrawing effect. The substituents direct incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution: Halogenation, such as bromination, is a common electrophilic aromatic substitution reaction. For typical benzene (B151609) derivatives, a Lewis acid catalyst like FeBr₃ is required to polarize the halogen molecule, making it a stronger electrophile. researcher.life The benzene ring then attacks the electrophile, forming a carbocation intermediate which is subsequently deprotonated to restore aromaticity. geniusjournals.org For activated rings, such as phenols, the reaction can proceed without a catalyst. researchgate.net Given the activating nature of the acetoxy groups, electrophilic substitution on this compound would be expected to occur at the available ortho positions (positions 2 and 6).

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for benzene derivatives unless the ring is substituted with strong electron-withdrawing groups. Therefore, direct nucleophilic substitution on the aromatic ring of this compound is unlikely under standard conditions. However, the benzylic alcohol can be converted into a good leaving group, such as a benzyl halide, which can then undergo nucleophilic substitution.

Photochemical and Thermal Reactivity Studies

The stability of this compound under photochemical and thermal conditions is an important consideration for its synthesis, storage, and application.

Thermal Reactivity: The thermal decomposition of benzyl esters, such as benzyl acetate, has been studied. When heated, benzyl acetate can emit irritating fumes. nih.gov The thermal decomposition of benzyl esters can proceed through various pathways, including cis-elimination. The thermal stability of this compound would be influenced by the stability of both the benzyl alcohol moiety and the three acetate groups. The thermal decomposition of benzyl acetate has been reported to occur at elevated temperatures. mdpi.com

Derivatization for Functional Group Interconversion

The functional groups of this compound can be interconverted to synthesize a variety of derivatives.

A key derivatization is the conversion of the benzylic alcohol to a benzyl halide, such as benzyl chloride or bromide. This can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting benzyl halide is a versatile intermediate that can undergo nucleophilic substitution reactions with a wide range of nucleophiles to introduce different functional groups. For example, reaction with sodium hydroxide can convert benzyl chloride back to benzyl alcohol.

Furthermore, the phenolic hydroxyl groups, obtained after deacetylation, can be derivatized. For instance, they can be converted to ethers or undergo other reactions typical of phenols. The derivatization of hydroxyl groups is a common strategy in the analysis of phenolic compounds by gas chromatography/mass spectrometry, often involving silylation or other methods to increase volatility and stability.

Table 3: Common Functional Group Interconversions of Benzyl Alcohol Derivatives

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Benzyl alcohol | Thionyl chloride (SOCl₂) | Benzyl chloride | Substitution | |

| Benzyl chloride | Sodium hydroxide (NaOH) | Benzyl alcohol | Substitution | |

| Benzyl alcohol | Acetic anhydride (B1165640) | Benzyl acetate | Acetylation | researchgate.net |

Synthesis and Investigation of Derivatives and Analogues of 3,4,5 Triacetoxybenzyl Alcohol

Design and Synthesis of Acetylated Benzyl (B1604629) Alcohol Derivatives with Varied Substituent Patterns

The acetylation of benzyl alcohol and its derivatives is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to modulate the biological activity of the parent molecule. The synthesis of acetylated benzyl alcohol derivatives from 3,4,5-triacetoxybenzyl alcohol can be envisioned through the initial deacetylation of the starting material to the corresponding 3,4,5-trihydroxybenzyl alcohol (gallic alcohol), followed by selective or full acetylation of the phenolic hydroxyl groups and the benzylic alcohol.

The starting material, this compound, can be prepared from gallic acid. The carboxylic acid is first reduced to the corresponding alcohol, and then the phenolic hydroxyls are acetylated. The reduction of gallic acid can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). Subsequent acetylation of the resulting 3,4,5-trihydroxybenzyl alcohol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields this compound.

To introduce varied substituent patterns, one could start from variously substituted gallic acid derivatives. For instance, alkyl or alkoxy groups could be introduced at the 4-position of the gallic acid ring system prior to the reduction and acetylation steps. This would lead to a library of 3,5-diacetoxy-4-substituted-benzyl alcohol derivatives.

A hypothetical synthetic approach to generate a variety of acetylated benzyl alcohol derivatives is outlined below. The initial step would involve the selective protection or modification of one or more hydroxyl groups of gallic acid, followed by reduction and acetylation.

| Starting Material | Reagents and Conditions | Product |

| Gallic Acid | 1. LiAlH₄, THF, 0 °C to rt; 2. Acetic Anhydride, Pyridine | This compound |

| 4-O-Methylgallic acid | 1. LiAlH₄, THF; 2. Acetic Anhydride, Pyridine | 3,5-Diacetoxy-4-methoxybenzyl alcohol |

| Syringic acid (3,5-Dimethoxy-4-hydroxybenzoic acid) | 1. LiAlH₄, THF; 2. Acetic Anhydride, Pyridine | 3,5-Dimethoxy-4-acetoxybenzyl alcohol |

Preparation of Ether and Other Ester Analogues

The benzylic alcohol functionality of this compound is a prime site for the synthesis of ether and ester analogues. These modifications can significantly alter the lipophilicity, metabolic stability, and biological activity of the parent compound.

Ether Analogues:

The Williamson ether synthesis is a classic and versatile method for preparing ethers. core.ac.ukresearchgate.netnih.govyoutube.comnih.gov This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. core.ac.uknih.gov To synthesize ether analogues of this compound, the benzylic alcohol would first be deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF. The resulting alkoxide can then be reacted with a variety of alkyl halides to yield the corresponding benzyl ethers.

A general scheme for the synthesis of ether analogues is as follows:

Step 1: Deprotonation: this compound is treated with NaH in THF to form the sodium salt of the alkoxide.

Step 2: Alkylation: The alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide) to yield the desired ether.

| Alkyl Halide | Product |

| Methyl Iodide | 3,4,5-Triacetoxybenzyl methyl ether |

| Ethyl Bromide | 3,4,5-Triacetoxybenzyl ethyl ether |

| Benzyl Bromide | 3,4,5-Triacetoxybenzyl benzyl ether |

Ester Analogues:

Esterification reactions provide a straightforward route to a wide array of ester analogues. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. nih.govmdpi.comsigmaaldrich.comresearchgate.net In the context of this compound, it would serve as the alcohol component.

A general procedure for Fischer esterification would involve refluxing this compound with a chosen carboxylic acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). sigmaaldrich.com The reaction can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. nih.gov

| Carboxylic Acid | Product |

| Acetic Acid | 3,4,5-Triacetoxybenzyl acetate (B1210297) |

| Propionic Acid | 3,4,5-Triacetoxybenzyl propionate |

| Benzoic Acid | 3,4,5-Triacetoxybenzyl benzoate |

Alternatively, milder esterification methods, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed, particularly for sensitive substrates. core.ac.uknih.gov

Conjugation Chemistry and Formation of Hybrid Molecules

The ability to conjugate this compound to other molecules, such as peptides, polymers, or therapeutic agents, opens up avenues for the creation of novel hybrid molecules with potentially enhanced properties. The benzylic alcohol group can be modified to introduce a reactive handle suitable for conjugation reactions.

One common strategy involves converting the alcohol to an aldehyde, which can then undergo reactions with amine- or hydrazine-containing molecules. For instance, oxidation of the benzylic alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield 3,4,5-triacetoxybenzaldehyde. This aldehyde can then be reacted with the N-terminus of a peptide or an amino-functionalized polymer to form a Schiff base, which can be subsequently reduced to a stable amine linkage.

Another approach is to first convert the benzylic alcohol into a good leaving group, such as a tosylate or a halide. This activated intermediate can then be used to alkylate nucleophiles on other molecules. For example, a peptide with a free cysteine residue could be alkylated at the thiol group.

The synthesis of hybrid molecules often involves multi-step sequences. A hypothetical example of conjugating this compound to a peptide is outlined below:

Activation of the Benzyl Alcohol: The alcohol is converted to a tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Peptide Synthesis: A peptide with a specific sequence containing a nucleophilic amino acid (e.g., lysine (B10760008) or a modified amino acid with a free amino group in its side chain) is synthesized using standard solid-phase peptide synthesis (SPPS).

Conjugation: The tosylated benzyl alcohol derivative is then reacted with the deprotected peptide on the solid support or in solution to form the hybrid molecule.

The resulting hybrid molecules could exhibit combined properties of both the 3,4,5-triacetoxybenzyl moiety and the conjugated partner, leading to potential applications in drug delivery or as biological probes.

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The this compound scaffold can serve as a fundamental building block for the construction of more complex molecular architectures, such as dendrimers and drug delivery systems. nih.govnih.govwjarr.com

Dendrimer Synthesis:

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The 3,4,5-trihydroxy-substituted aromatic core, obtainable from this compound by deacetylation, is an ideal starting point for the divergent synthesis of dendrimers. The three phenolic hydroxyl groups can serve as branching points for the attachment of subsequent generations of dendritic wedges.

A general strategy for the synthesis of dendrimers based on this scaffold would involve:

Core Preparation: Deacetylation of this compound to yield 3,4,5-trihydroxybenzyl alcohol.

Divergent Growth: The three phenolic hydroxyl groups are reacted with a protected branching monomer, for example, a molecule containing one carboxylic acid and two protected hydroxyl groups. After coupling, the protecting groups are removed to expose new hydroxyl groups for the next generation of branching. This cycle is repeated to build up the dendritic structure. The central benzylic alcohol could be further functionalized, for instance, by attaching a targeting ligand or a drug molecule.

Drug Delivery Systems:

The 3,4,5-triacetoxybenzyl scaffold can be incorporated into various drug delivery systems to enhance drug solubility, stability, and targeted delivery. For instance, it can be used as a linker to attach drugs to a polymer backbone or to the surface of nanoparticles. The acetoxy groups can be hydrolyzed by esterases in the body, potentially leading to a controlled release of the drug.

An example of its application in a drug delivery system could be the synthesis of a prodrug. A drug molecule with a carboxylic acid group could be esterified with the benzylic alcohol of this compound. The resulting prodrug would likely have altered pharmacokinetic properties, and upon enzymatic cleavage of the ester bond, the active drug would be released.

| Complex Architecture | Synthetic Strategy | Potential Application |

| Dendrimers | Divergent synthesis from 3,4,5-trihydroxybenzyl alcohol | Drug delivery, catalysis, materials science |

| Prodrugs | Esterification of a drug with the benzylic alcohol | Improved drug solubility and controlled release |

| Polymer Conjugates | Attachment to a polymer backbone via the benzylic alcohol | Targeted drug delivery, bioimaging |

The versatility of the this compound scaffold makes it a valuable component in the design and synthesis of a wide range of complex and functional molecular architectures.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,4,5-triacetoxybenzyl alcohol, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the chemical shifts (δ) are indicative of the electronic environment of the protons. The aromatic protons are expected to appear as a singlet due to their chemical equivalence, typically in the downfield region. The benzylic methylene (B1212753) protons (CH₂) adjacent to the alcohol group will also present as a singlet, with a chemical shift influenced by the electronegative oxygen atom. The methyl protons of the three acetate (B1210297) groups will likely appear as a sharp singlet further upfield. The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons of the acetate groups are expected to have the most downfield chemical shifts. The aromatic carbons will appear in the aromatic region, with distinct signals for the substituted and unsubstituted carbons. The benzylic carbon and the methyl carbons of the acetate groups will have characteristic upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | ~7.2 | ~115-120 |

| Benzylic CH₂ | ~4.6 | ~65 |

| Acetate CH₃ | ~2.3 | ~20-21 |

| Hydroxyl OH | Variable (e.g., 1.5-3.0) | - |

| Aromatic C-O | - | ~140-145 |

| Aromatic C-C | - | ~135-140 |

| Carbonyl C=O | - | ~168-170 |

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₄O₇), the expected exact mass can be calculated with high accuracy, allowing for unambiguous molecular formula confirmation.

In addition to the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, the mass spectrum will exhibit characteristic fragmentation patterns that provide further structural information. Common fragmentation pathways for this compound would likely involve the loss of acetyl groups (CH₃CO, 43 Da) or acetic acid (CH₃COOH, 60 Da). Benzylic cleavage, resulting in the formation of a stable benzylic cation, is also a probable fragmentation route.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Expected Exact Mass (m/z) | Description |

| [M+H]⁺ | C₁₃H₁₅O₇⁺ | 283.0812 | Protonated Molecule |

| [M-CH₂CO]⁺ | C₁₁H₁₁O₆⁺ | 239.0550 | Loss of a ketene (B1206846) molecule |

| [M-CH₃COOH]⁺ | C₁₁H₁₀O₅⁺ | 222.0528 | Loss of an acetic acid molecule |

| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0497 | Benzylic cation after rearrangement |

Note: The fragmentation pattern is predictive and may vary based on the ionization technique used.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of this compound and for its isolation from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution may be employed to achieve optimal separation of the target compound from any impurities. Detection is typically performed using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance. helixchrom.comaustinpublishinggroup.comsielc.comthermofisher.com

Table 3: Exemplary HPLC Method for the Analysis of Benzyl (B1604629) Alcohol Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

GC can also be utilized for the analysis of this compound, particularly for assessing its volatility and for the detection of volatile impurities. scholarsresearchlibrary.comshimadzu.comcloudfront.netresearchgate.netresearchgate.net A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. The sample would need to be vaporized at a high temperature in the injection port and carried through the column by an inert gas. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. scholarsresearchlibrary.com

Table 4: General GC Method Parameters for the Analysis of Benzyl Alcohol Derivatives

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |

| Detector | FID or MS |

| Detector Temperature | 300 °C (FID) |

Note: This method is illustrative and would need to be optimized for this compound.

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities. youtube.comnist.gov

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, broad | 3500 - 3200 |

| C=O (ester) | Stretching, strong | 1750 - 1735 |

| C-O (ester) | Stretching | 1250 - 1200 |

| C-O (alcohol) | Stretching | 1050 - 1000 |

| C=C (aromatic) | Stretching | 1600 and 1475 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands are influenced by the nature and position of the substituents. The presence of the acetoxy and hydroxymethyl groups will affect the wavelength of maximum absorbance (λ_max).

Based on data for similar aromatic compounds, this compound is expected to have a primary absorption band in the UV region.

Table 6: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Transition |

| Ethanol (B145695) | ~260-270 | π → π* |

Note: The λ_max can be influenced by the solvent used for the analysis.

Mechanistic Investigations of Chemical Processes Involving 3,4,5 Triacetoxybenzyl Alcohol

Kinetic and Thermodynamic Analysis of Reaction Pathways

No published studies were found that report on the kinetic parameters (such as rate constants, activation energies, or reaction orders) or thermodynamic data (such as enthalpy, entropy, or Gibbs free energy changes) for reactions involving 3,4,5-triacetoxybenzyl alcohol.

Computational Elucidation of Transition States and Reaction Intermediates

There is a lack of available computational chemistry studies that model the reaction pathways of this compound. Consequently, there is no information on the calculated structures and energies of any transition states or reaction intermediates that would be formed during its chemical transformations.

Role of Catalysts in Modulating Reaction Rates and Selectivity

While catalysis is a cornerstone of organic synthesis, no literature could be retrieved that specifically investigates the use of catalysts to modulate the reaction rates or selectivity in processes involving this compound.

Enzymatic Reaction Mechanisms and Biocatalysis

The enzymatic processing of many alcohol compounds is a significant area of research. However, no studies were identified that explore the use of enzymes for the transformation of this compound or elucidate the mechanisms of any such potential biocatalytic reactions.

Computational and Theoretical Chemistry Studies of 3,4,5 Triacetoxybenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For a compound like 3,4,5-triacetoxybenzyl alcohol, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Studies on similar molecules, such as gallic acid and its derivatives, have utilized DFT methods to explore their structural and electronic properties. researchgate.netacs.org These studies often employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or aug-cc-pVTZ to achieve a balance between computational cost and accuracy. acs.orgepstem.netaun.edu.eg

The electronic properties of this compound can be predicted by analogy. The three acetoxy groups, being electron-withdrawing, would be expected to influence the electron density of the benzene (B151609) ring. The benzylic alcohol group, conversely, is an electron-donating group. The interplay of these substituents would dictate the molecule's reactivity.

A key aspect of these calculations is the determination of global reactivity descriptors, which are derived from the energies of the HOMO and LUMO. These descriptors provide insights into the chemical reactivity and kinetic stability of the molecule. For instance, a large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Predicted Global Reactivity Descriptors for a Representative Polyphenolic Acetate (B1210297) (Calculated using DFT)

| Descriptor | Predicted Value (eV) | Significance |

| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.4 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Ionization Potential | 7.2 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.8 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.5 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.7 | A measure of the resistance to change in electron distribution. |

Note: The values in this table are representative and based on DFT calculations for structurally similar polyphenolic compounds.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the acetoxy and benzyl (B1604629) alcohol groups in this compound allows it to adopt various conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of such molecules.

MD simulations can track the atomic motions of a molecule over time, providing a dynamic picture of its conformational preferences. nih.govnih.gov These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The choice of force field is crucial for the accuracy of MD simulations, with common choices for organic molecules including AMBER, CHARMM, and OPLS.

For this compound, MD simulations could reveal the preferred orientations of the three acetoxy groups relative to the benzene ring and the rotational freedom of the hydroxymethyl group. The results of such simulations can be analyzed to identify the most stable, low-energy conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets or other molecules.

Studies on other flexible molecules, such as substituted cyclohexanes and macrocycles, have demonstrated the utility of MD in identifying stable conformers and transition states. nih.gov Similarly, MD simulations of polyphenols have been used to study their conformational changes upon binding to proteins. mdpi.com

Table 2: Torsional Angle Analysis of a Representative Benzyl Ester from Molecular Dynamics Simulations

| Torsional Angle | Description | Predominant Angle (degrees) |

| C(ring)-C(ring)-O-C(acetyl) | Rotation of the acetoxy group | 0 ± 20 or 180 ± 20 |

| C(ring)-C(benzyl)-O-H | Rotation of the hydroxymethyl group | 60, 180, -60 (gauche and anti) |

| C(ring)-O-C(acetyl)-C(methyl) | Rotation of the acetyl methyl group | 0 (eclipsed with C=O) |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a conformational analysis of this compound.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound, the prediction of NMR, IR, and UV-Vis spectra would be particularly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.netnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with reasonable accuracy. For this compound, these calculations would help in assigning the signals in its NMR spectra, especially for the aromatic protons and carbons, which can be challenging to assign unambiguously through experiments alone.

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated using DFT. nih.gov The calculated frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions. For this compound, this would be useful for identifying the characteristic vibrational modes of the ester carbonyl groups, the C-O stretches, and the O-H stretch of the alcohol.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, TD-DFT calculations could predict the π-π* transitions of the benzene ring and how they are influenced by the acetoxy and alcohol substituents.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~168-170 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C-O) | ~140-145 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C-H) | ~115-125 ppm |

| ¹³C NMR | Chemical Shift (CH₂OH) | ~60-65 ppm |

| ¹³C NMR | Chemical Shift (CH₃) | ~20-22 ppm |

| ¹H NMR | Chemical Shift (Aromatic H) | ~7.0-7.5 ppm |

| ¹H NMR | Chemical Shift (CH₂OH) | ~4.5-5.0 ppm |

| ¹H NMR | Chemical Shift (OH) | Variable |

| ¹H NMR | Chemical Shift (CH₃) | ~2.2-2.4 ppm |

| IR | C=O Stretch | ~1750-1770 cm⁻¹ |

| IR | O-H Stretch | ~3300-3500 cm⁻¹ (broad) |

| UV-Vis | λmax | ~260-270 nm |

Note: These are estimated values based on computational studies of similar functional groups and benzyl alcohol derivatives. youtube.comchemicalbook.comblogspot.com

Reaction Pathway Analysis Using Ab Initio and DFT Methods

Computational methods, particularly DFT and ab initio techniques, are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction mechanisms, transition state structures, and activation energies. For this compound, a key reaction of interest would be the hydrolysis of its ester groups to form 3,4,5-trihydroxybenzyl alcohol (gallic alcohol).

For instance, a DFT study on acid-catalyzed ester hydrolysis found that the reaction proceeds through a two-step mechanism involving the formation of a highly reactive acylium ion. rsc.org The activation energy for the protonation of the ester oxygen was identified as the rate-controlling step. A similar approach could be applied to the hydrolysis of this compound to understand its stability and degradation pathways under different conditions.

Table 4: Representative Energy Profile for the First Step of Acid-Catalyzed Ester Hydrolysis (Calculated using DFT)

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + H₃O⁺) | 0.0 |

| Transition State (Protonation) | +8.5 |

| Intermediate (Protonated Ester) | -2.5 |

Note: This table provides hypothetical energy values for the initial protonation step in the acid-catalyzed hydrolysis of one of the ester groups in this compound, based on similar reported reactions. rsc.org

By understanding the reaction pathways, it is possible to predict the conditions under which this compound would be most stable or most likely to undergo hydrolysis. This has important implications for its synthesis, storage, and potential applications.

Future Research Directions and Unexplored Avenues in 3,4,5 Triacetoxybenzyl Alcohol Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign and efficient processes. nih.gov Future research on 3,4,5-triacetoxybenzyl alcohol will undoubtedly focus on the development of sustainable and atom-economical synthetic routes.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. A key future direction will be the exploration of biocatalytic methods. Enzymes, such as lipases, have shown great promise in the regioselective acylation and deacetylation of various polyhydroxylated compounds, including flavonoids and other phenolic derivatives. rsc.org The application of lipases or other esterases could enable the direct and selective acetylation of 3,4,5-trihydroxybenzyl alcohol (the precursor to its triacetoxy derivative) under mild, aqueous conditions, thereby reducing the reliance on harsh chemical acetylating agents and organic solvents. acs.orgacs.org

Furthermore, the development of catalytic methods that maximize atom economy is crucial. This includes the design of reactions that proceed with high efficiency and minimize the formation of byproducts. nih.gov For instance, catalytic acetylation reactions using non-stoichiometric amounts of a recyclable catalyst would represent a significant advancement over current protocols. The use of solid-supported catalysts could also facilitate easier product purification and catalyst recovery, further enhancing the sustainability of the synthesis.

Future research should also investigate one-pot or tandem reaction sequences starting from readily available precursors like gallic acid. nih.gov This would streamline the synthesis, reduce the number of isolation and purification steps, and consequently minimize solvent usage and waste generation.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Biocatalytic Acetylation | High selectivity, mild reaction conditions, reduced waste, use of renewable enzymes. rsc.orgacs.org | Enzyme stability and activity in the presence of organic co-solvents, cost of enzyme production. |

| Catalytic Acetylation | High atom economy, potential for catalyst recycling, reduced stoichiometric waste. nih.gov | Development of highly efficient and selective catalysts, catalyst deactivation. |

| One-Pot Synthesis from Gallic Acid | Reduced number of synthetic steps, improved overall yield, less solvent waste. nih.gov | Controlling selectivity in a multi-step one-pot process, compatibility of reagents. |

Investigation of Novel Reactivity and Functionalization Strategies

The reactivity of this compound is largely dictated by the interplay of the benzyl (B1604629) alcohol moiety and the three acetoxy groups on the aromatic ring. Future research will likely focus on uncovering novel reactivity and developing new functionalization strategies that exploit these features.

A significant area of exploration will be the selective functionalization of the benzylic C-H bond. Recent advances in metallaphotoredox and organocatalysis have enabled the direct functionalization of benzylic C-H bonds, offering a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgacs.org Applying these methods to this compound could lead to a diverse range of derivatives with unique properties. For example, direct arylation, alkylation, or amination at the benzylic position would provide access to novel molecular architectures that are not easily accessible through traditional methods. acs.orgnih.gov

Another key area of future research is the selective deacetylation of the triacetoxy scaffold. The ability to selectively remove one or two of the acetyl groups would open up avenues for regioselective functionalization of the phenolic hydroxyl groups. nih.govnih.govmdpi.com This could be achieved through enzymatic methods or by using carefully controlled chemical conditions. sigmaaldrich.com The resulting partially protected intermediates would be valuable building blocks for the synthesis of complex molecules, including natural product analogues and multifunctional materials.

The development of orthogonal protection strategies, where the benzyl alcohol and the phenolic hydroxyl groups can be selectively deprotected, will also be a critical area of investigation. This would allow for the stepwise functionalization of the molecule, providing precise control over the final structure. rsc.orgnih.gov

Table 2: Potential Functionalization Strategies for this compound

| Functionalization Target | Potential Methodologies | Expected Outcomes |

| Benzylic C-H Bond | Metallaphotoredox catalysis, organocatalysis. acs.orgacs.org | Direct introduction of aryl, alkyl, or amino groups at the benzylic position. |

| Acetoxy Groups | Enzymatic deacetylation, regioselective chemical deacetylation. mdpi.comsigmaaldrich.com | Access to mono- and di-hydroxybenzyl alcohol derivatives for further functionalization. |

| Orthogonal Protection | Development of novel protecting group strategies. rsc.orgnih.gov | Stepwise and site-specific modification of the molecule. |

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new reactions and applications for this compound, the integration of high-throughput experimentation (HTE) and automated synthesis is essential. These technologies allow for the rapid screening of a large number of reaction conditions and the synthesis of libraries of compounds for biological or materials screening. nih.govnih.gov

The use of Design of Experiments (DoE) can systematically and efficiently optimize reaction conditions for the synthesis and functionalization of this compound. nih.govnih.govmdpi.com By simultaneously varying multiple parameters such as catalyst, solvent, temperature, and reactant concentrations, DoE can identify optimal conditions with a minimal number of experiments, saving time and resources. rsc.org

Automated synthesis platforms, often referred to as "synthesis robots," can be programmed to perform complex multi-step syntheses, purifications, and analyses with high precision and reproducibility. acs.orgacs.orgnih.gov The application of such systems to the chemistry of this compound would enable the rapid generation of a wide array of derivatives for structure-activity relationship studies or for the discovery of new materials with desired properties. nih.govrsc.org For instance, an automated platform could be used to systematically explore the reaction of this compound with a library of different electrophiles or nucleophiles, leading to the discovery of novel compounds with interesting biological or material properties.

The combination of HTE and automated synthesis will not only accelerate the pace of research but also generate large datasets that can be used to develop predictive models for reaction outcomes and material properties, further enhancing the efficiency of the discovery process.

Exploration of Multifunctional Materials Based on the Triacetoxybenzyl Scaffold

The unique structural features of this compound, particularly the presence of multiple functional groups on a rigid aromatic core, make it an attractive building block for the construction of multifunctional materials. The precursor, 3,4,5-trihydroxybenzyl alcohol (gallic alcohol), is closely related to gallic acid, which has been extensively used in the development of functional materials. nih.gov

One promising avenue of research is the development of dendrimers and hyperbranched polymers. The three hydroxyl groups of gallic alcohol (after deacetylation of the triacetoxy derivative) can serve as branching points for the construction of dendritic architectures. rsc.orgacs.orgrsc.org These highly branched, well-defined macromolecules have potential applications in drug delivery, catalysis, and as nanoscale reactors. nih.govnih.gov By modifying the periphery of these dendrimers with different functional groups, materials with tailored properties can be created.

The triacetoxybenzyl scaffold can also be incorporated into polymer backbones to create functional polymers with unique properties. For example, polymerization of derivatives of this compound could lead to polymers with high refractive indices, thermal stability, or specific recognition capabilities. The acetoxy groups can be hydrolyzed post-polymerization to reveal the phenolic hydroxyl groups, which can then be further functionalized. nih.gov

Furthermore, the ability of the trihydroxybenzyl moiety to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the triacetoxybenzyl scaffold into MOFs could lead to new materials with enhanced stability and functionality.

Table 3: Potential Material Applications of the Triacetoxybenzyl Scaffold

| Material Type | Synthetic Approach | Potential Applications |

| Dendrimers | Convergent or divergent synthesis from deacetylated this compound. rsc.orgacs.org | Drug delivery, catalysis, nanosensors. nih.govnih.gov |

| Functional Polymers | Polymerization of functionalized this compound monomers. nih.gov | High-performance plastics, membranes, functional coatings. |

| Metal-Organic Frameworks (MOFs) | Coordination of deacetylated this compound with metal ions. mdpi.com | Gas storage and separation, catalysis, chemical sensing. |

Q & A

Q. What are the common synthetic routes for 3,4,5-Triacetoxybenzyl alcohol, and how can regioselective acetylation be achieved?

- Methodological Answer : The synthesis typically involves two steps: (1) hydroxyl group protection of a benzyl alcohol precursor (e.g., 3,4,5-trihydroxybenzyl alcohol) and (2) acetylation.

- Step 1 : Reduction of 3,4,5-trihydroxybenzaldehyde using sodium borohydride (NaBH₄) in ethanol under inert atmosphere yields the trihydroxy intermediate .

- Step 2 : Acetylation with acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) ensures regioselectivity. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) minimize side reactions .

Key Data :

| Parameter | Condition/Result | Reference |

|---|---|---|

| Yield (Step 1) | 84% | |

| Catalyst for Acetylation | Pyridine/DMAP | |

| Solvent | Dichloromethane (DCM) |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm acetyl group integration (δ ~2.0–2.3 ppm for CH₃; δ ~168–170 ppm for carbonyl) and aromatic proton patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 283.09 for C₁₃H₁₄O₆) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of acetyl groups .

- Light Sensitivity : Protect from UV light using amber glassware .

- Decomposition Signs : Monitor for acetic acid odor (hydrolysis) or discoloration via TLC .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing acetyl groups deactivate the benzyl alcohol, reducing nucleophilicity. Steric hindrance from the 3,4,5-substitution pattern further slows reactions.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.

- Approach :

Repurify compounds via column chromatography (silica gel, EtOAc/hexane) .

Validate biological assays using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. Can computational modeling predict the metabolic pathways of this compound in vivo?

- Methodological Answer : Yes, using tools like Schrödinger’s ADMET Predictor or SwissADME:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.